2-(3,4-dimethoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide, also known as DMEM, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DMEM is a potent inhibitor of several enzymes and has been shown to have anticancer, antiviral, and anti-inflammatory properties.
Scientific Research Applications
Synthesis of Complex Molecules
Research has shown that compounds with structures similar to "2-(3,4-dimethoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide" are valuable in the synthesis of complex organic molecules. For example, a study by King (2007) describes the high-yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide to produce (±)-crispine A, showcasing the potential for constructing intricate molecular structures from relatively simple precursors (King, 2007).
Antifungal Agents
Compounds with morpholino and acetamide functional groups have been identified as potential antifungal agents. Bardiot et al. (2015) discovered 2-(2-oxo-morpholin-3-yl)-acetamide derivatives that exhibit fungicidal activity against Candida and Aspergillus species, indicating the significance of these compounds in developing new antifungal medications (Bardiot et al., 2015).
Antimicrobial and Hemolytic Activity
Another study by Gul et al. (2017) on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives highlighted their antimicrobial and hemolytic activities. These compounds were active against a variety of microbial species, demonstrating the broad potential of similar compounds in antimicrobial applications (Gul et al., 2017).
Analgesic and Anti-Inflammatory Activities
Yusov et al. (2019) synthesized derivatives that showed significant analgesic and anti-inflammatory effects. This research underscores the therapeutic potential of acetamide-based compounds in pain management and inflammation reduction (Yusov et al., 2019).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-27-9-8-20-16-19(5-6-21(20)27)22(28-10-12-32-13-11-28)17-26-25(29)15-18-4-7-23(30-2)24(14-18)31-3/h4-7,14,16,22H,8-13,15,17H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHYVCHRETZVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC(=C(C=C3)OC)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide |
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